molecular formula C12H17ClN2O4 B2584166 Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride CAS No. 2375250-57-8

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride

Cat. No.: B2584166
CAS No.: 2375250-57-8
M. Wt: 288.73
InChI Key: IPOMLJRDALKBAM-HNCPQSOCSA-N
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Description

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a hydroxyphenyl group, and a propanoate ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and methyl (2R)-2-aminopropanoate.

    Formation of Intermediate: The 4-hydroxyphenylacetic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Amide Bond Formation: The acid chloride is then reacted with methyl (2R)-2-aminopropanoate in the presence of a base such as triethylamine to form the amide bond.

    Hydrochloride Salt Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions such as temperature, pH, and reaction time. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-methoxyphenyl)propanoate;hydrochloride: Similar structure but with a methoxy group instead of a hydroxy group.

    Ethyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyphenyl group allows for diverse interactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-18-12(17)10(14-11(16)7-13)6-8-2-4-9(15)5-3-8;/h2-5,10,15H,6-7,13H2,1H3,(H,14,16);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOMLJRDALKBAM-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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